molecular formula C13H15N5O2S2 B2944786 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide CAS No. 2097932-90-4

1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide

Cat. No. B2944786
CAS RN: 2097932-90-4
M. Wt: 337.42
InChI Key: QSMAWTKCIMJXHR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms .


Synthesis Analysis

Imidazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms .


Chemical Reactions Analysis

Imidazole and pyrazole moieties are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicine: Antimicrobial and Antitumor Applications

Imidazole derivatives, including our compound of interest, have been studied for their potential in treating infectious diseases due to their antimicrobial properties . They are particularly noted for their antibacterial and antifungal activities, making them valuable in the development of new therapeutic agents. Additionally, some imidazole derivatives have shown antitumor activity, which could be significant in cancer research and treatment.

Agriculture: Pesticide Development

In the agricultural sector, imidazole compounds have been utilized to develop pesticides . Their antihelmintic properties are beneficial in protecting crops from various pests and diseases . The research into these compounds continues to expand, aiming to produce more effective and environmentally friendly agricultural chemicals.

Industry: Chemical Synthesis

Imidazole derivatives serve as key intermediates in the synthesis of industrial chemicals. They are involved in the production of dyes , polymers , and resins . The versatility of these compounds allows for a broad range of applications in chemical manufacturing processes.

Environmental Science: Pollution Remediation

The chemical properties of imidazole derivatives make them candidates for use in environmental remediation . They could potentially be used to detoxify pollutants in water and soil, although this application is still under exploration and requires further research to determine its feasibility and effectiveness .

Biochemistry: Enzyme Inhibition

In biochemistry, imidazole derivatives are known to act as enzyme inhibitors . They can bind to enzymes and modulate their activity, which is crucial in the study of metabolic pathways and the development of drugs that target specific biochemical reactions .

Medicine: Anti-inflammatory and Analgesic Effects

Another medical application of imidazole derivatives is their use in treating inflammatory conditions and as analgesics . These compounds can help alleviate pain and reduce inflammation, making them valuable in the formulation of drugs for conditions such as arthritis .

properties

IUPAC Name

1-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-17-8-13(14-10-17)22(19,20)16-7-12(11-3-6-21-9-11)18-5-2-4-15-18/h2-6,8-10,12,16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMAWTKCIMJXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide

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